molecular formula C13H16O2 B13010991 2-(2-Cyclobutylethoxy)benzaldehyde

2-(2-Cyclobutylethoxy)benzaldehyde

Cat. No.: B13010991
M. Wt: 204.26 g/mol
InChI Key: DDQYOJGDTYJDJN-UHFFFAOYSA-N
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Description

2-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a benzaldehyde core substituted with a cyclobutylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of benzaldehyde with 2-cyclobutylethanol under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclobutylethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the cyclobutylethoxy group.

    2-(2-Cyclobutylethoxy)benzoic acid: The oxidized form of 2-(2-Cyclobutylethoxy)benzaldehyde.

    2-(2-Cyclobutylethoxy)benzyl alcohol: The reduced form of this compound

Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2-cyclobutylethoxy)benzaldehyde

InChI

InChI=1S/C13H16O2/c14-10-12-6-1-2-7-13(12)15-9-8-11-4-3-5-11/h1-2,6-7,10-11H,3-5,8-9H2

InChI Key

DDQYOJGDTYJDJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCOC2=CC=CC=C2C=O

Origin of Product

United States

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